

Spectroscopic data for 1-phenylcyclopropan-1ol (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 1-Phenylcyclopropan-1-ol

Cat. No.: B1366885

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Spectroscopic Data for 1-Phenylcyclopropan-1ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-phenylcyclopropan-1-ol**, a key intermediate in various organic syntheses. The information presented herein is crucial for the accurate identification and characterization of this compound, ensuring reliability in research and development processes. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **1-phenylcyclopropan-1-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for **1-Phenylcyclopropan-1-ol**



Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.45 - 7.20	m	5H	Ar-H
2.10	S	1H	ОН
1.25 - 1.15	m	2H	c-CH ₂
1.05 - 0.95	m	2H	c-CH ₂

Table 2: ¹³C NMR Spectroscopic Data for **1-Phenylcyclopropan-1-ol**

Chemical Shift (δ) ppm	Assignment
145.2	Ar-C (quaternary)
128.3	Ar-CH
126.9	Ar-CH
125.5	Ar-CH
60.8	С-ОН
15.7	CH ₂

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 1-Phenylcyclopropan-1-ol

Wavenumber (cm ⁻¹)	Description of Vibration	
~3370 (broad)	O-H stretch	
~3080, 3010	C-H stretch (aromatic and cyclopropyl)	
~1600, 1490	C=C stretch (aromatic)	
~1030	C-O stretch	



Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 1-Phenylcyclopropan-1-ol

m/z	Relative Intensity (%)	Proposed Fragment
134	25	[M]+
119	10	[M - CH ₃] ⁺
105	100	[C ₆ H ₅ CO] ⁺
91	15	[C ₇ H ₇]+
77	30	[C ₆ H ₅] ⁺

Experimental Protocols

The following sections detail the generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **1-phenylcyclopropan-1-ol** (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.75 mL) and transferred to a 5 mm NMR tube. The spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample is placed between two sodium chloride or potassium bromide plates to form a thin film. Alternatively, for a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing the mixture into a thin disk. The spectrum is recorded over the range of 4000-400 cm⁻¹.

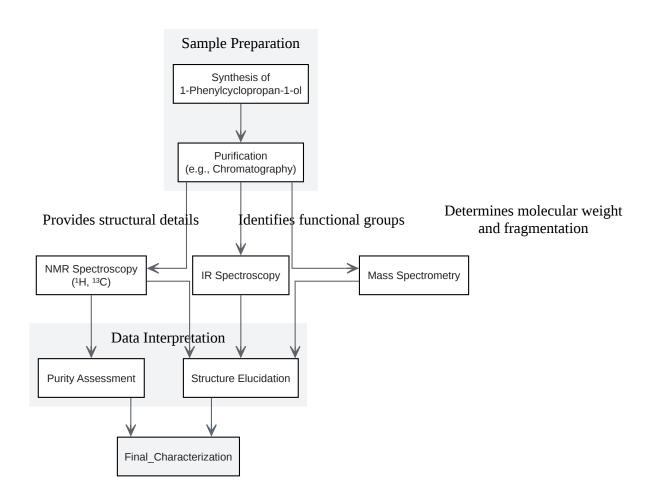
Mass Spectrometry (MS)



Mass spectra are obtained using a mass spectrometer, typically with electron ionization (EI) as the ionization method. The sample is introduced into the instrument, often via a gas chromatograph (GC-MS) for separation from any impurities. The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Visualization of Experimental Workflow

The logical flow of spectroscopic analysis for the characterization of an organic compound like **1-phenylcyclopropan-1-ol** is depicted in the following diagram.



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Caption: Workflow for the spectroscopic characterization of **1-phenylcyclopropan-1-ol**.

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